molecular formula C13H12O5S B8340452 Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)-

Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)-

Cat. No.: B8340452
M. Wt: 280.30 g/mol
InChI Key: TYHNFFWJNWIVOY-UPONEAKYSA-N
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Description

Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)- is a complex organic compound characterized by its unique structure, which includes a thiepino ring fused with a benzodioxole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the condensation reaction of sulfur-containing compounds with benzodioxole derivatives can lead to the formation of the thiepino ring system. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzodioxole compounds .

Scientific Research Applications

Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug design, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)- is unique due to its specific combination of the thiepino and benzodioxole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H12O5S

Molecular Weight

280.30 g/mol

IUPAC Name

(6R,8S)-8-methyl-9-oxo-5,6-dihydrothiepino[4,5-f][1,3]benzodioxole-6-carboxylic acid

InChI

InChI=1S/C13H12O5S/c1-6-12(14)8-4-10-9(17-5-18-10)2-7(8)3-11(19-6)13(15)16/h2,4,6,11H,3,5H2,1H3,(H,15,16)/t6-,11+/m0/s1

InChI Key

TYHNFFWJNWIVOY-UPONEAKYSA-N

Isomeric SMILES

C[C@H]1C(=O)C2=CC3=C(C=C2C[C@@H](S1)C(=O)O)OCO3

Canonical SMILES

CC1C(=O)C2=CC3=C(C=C2CC(S1)C(=O)O)OCO3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 340 mL of methanol was suspended 20.00 g of a racemic mixture, 1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid (content 100%; trans compound 87.1%, cis compound 12.9%). To the suspension was added 11.01 g (1 equivalent) of (1S,2R)-norephedrine at room temperature (25° C.), followed by stirring for 1 hour. The resulting crystals were collected by filtration, washed with 80 mL of cold methanol, and dried over one night at room temperature under reduced pressure to afford 10.39 g of substantially pure (2S,4R)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid.(1S,2R)-norephedrine salt as colorless crystals [HPLC area percentage: (2R,4R):(2S,4S):(2S,4R):(2R,4S)=0%:0.7%:94.2%:4.0%].
[Compound]
Name
racemic mixture
Quantity
20 g
Type
reactant
Reaction Step One
Name
1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
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Type
reactant
Reaction Step Three
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(1S,2R)-norephedrine
Quantity
11.01 g
Type
reactant
Reaction Step Five
Quantity
340 mL
Type
solvent
Reaction Step Six
Name
(2S,4R)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid

Synthesis routes and methods II

Procedure details

In 5 mL of methanol was suspended 0.5 g of a racemic mixture, 1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid (content 99.5%; trans compound 88.1%, cis compound 11.4%). To the suspension was added 0.27 g (1 equivalent) of (1R,2S)-norephedrine, which was once made into a solution, followed by crystallization in about 5 minutes. Then, the crystals were aged for 30 minutes at room temperature (25° C.). The crystals were collected by filtration, washed with 5 mL of cold methanol and dried overnight at room temperature under reduced pressure to afford 0.25 g of substantially pure (2R,4S)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid.(1R,2S)-norephedrine salt as colorless crystals [HPLC area percentage: (2R,4R):(2S,4S):(2S,4R):(2R,4S)=0.7%:0%:3.7%:95.3%]
[Compound]
Name
racemic mixture
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Name
compound
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Reaction Step Three
[Compound]
Name
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Type
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Reaction Step Four
Name
(1R,2S)-norephedrine
Quantity
0.27 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
(2R,4S)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid

Synthesis routes and methods III

Procedure details

In 500 mL of methanol-water (volume ratio 1:1) was suspended 50.6 g of a racemic mixture, 1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid (content 98.8%; trans compound 90.2%, cis compound 9.6%). To the suspension was added 25 mL of triethylamine, which was made into a solution by heating (50° C.). To the solution was added 13.6 g (0.5 equivalent) of (1R,2S)-norephedrine. The mixture was once made into a solution, which was crystallized in about 10 minutes, followed by cooling to 30° C. over about 60 minutes, and then to 5° C. The crystals were aged for 60 minutes at the same temperature. The resulting crystals were collected by filtration, washed with 200 mL of cold methanol-water (volume ratio 1:1) and dried at 35° C. under reduced pressure to afford 29.9 g of substantially pure (2R,4S)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid.(1R,2S)-norephedrine salt as colorless crystals [HPLC area percentage: (2R,4R):(2S,4S):(2S,4R):(2R,4S)=0.86%:0.46%:0.50%:97.9%].
[Compound]
Name
racemic mixture
Quantity
50.6 g
Type
reactant
Reaction Step One
Name
1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Reaction Step Three
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Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
(1R,2S)-norephedrine
Quantity
13.6 g
Type
reactant
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Seven
Name
(2R,4S)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid

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